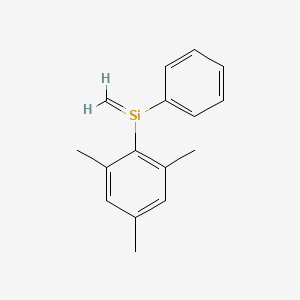![molecular formula C28H41BrN2O B12586316 (E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene CAS No. 478184-51-9](/img/structure/B12586316.png)
(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene typically involves a multi-step process:
Formation of the Azobenzene Core: The initial step involves the diazotization of aniline derivatives followed by a coupling reaction with another aromatic compound to form the azobenzene core.
Alkylation: The azobenzene core is then subjected to alkylation reactions to introduce the hexyl and bromodecyl groups. This can be achieved using alkyl halides in the presence of a strong base.
Bromination: The final step involves the bromination of the decyl group using bromine or a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azobenzene core can be reduced to form hydrazobenzene derivatives or oxidized to form nitroso compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazobenzene derivatives.
Scientific Research Applications
(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a photoswitchable molecule in drug delivery systems.
Industry: Used in the development of advanced materials, such as liquid crystals and photoresponsive polymers.
Mechanism of Action
The mechanism of action of (E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene is primarily based on its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E and Z isomers, leading to changes in its physical and chemical properties. This photoisomerization can affect molecular interactions, making it useful in applications like molecular switches and sensors.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound with a simpler structure.
Disperse Orange 3: A dye with similar azobenzene core but different substituents.
4-(Dimethylamino)azobenzene: Another azobenzene derivative with different functional groups.
Uniqueness
(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene is unique due to its long alkyl chains and bromine substitution, which can enhance its amphiphilic properties and make it suitable for specific applications in materials science and biochemistry.
Properties
CAS No. |
478184-51-9 |
|---|---|
Molecular Formula |
C28H41BrN2O |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[4-(10-bromodecoxy)phenyl]-(4-hexylphenyl)diazene |
InChI |
InChI=1S/C28H41BrN2O/c1-2-3-4-11-14-25-15-17-26(18-16-25)30-31-27-19-21-28(22-20-27)32-24-13-10-8-6-5-7-9-12-23-29/h15-22H,2-14,23-24H2,1H3 |
InChI Key |
XCGAPNMMJCAEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


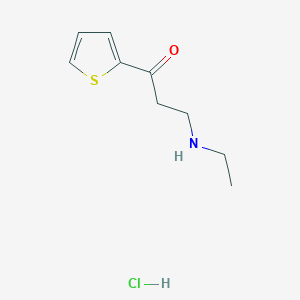
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)
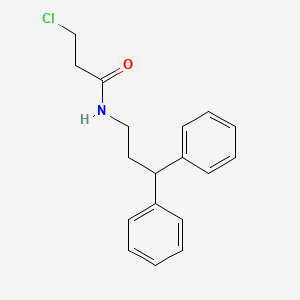
![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)

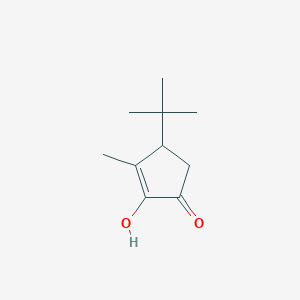
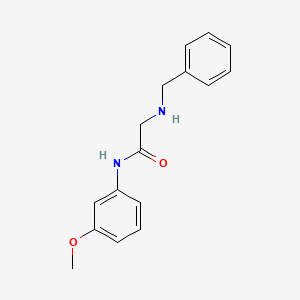
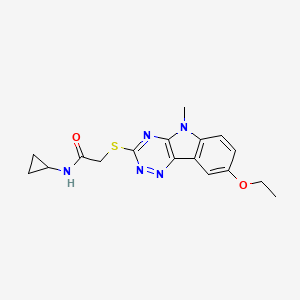
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)
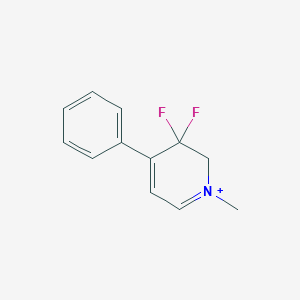
![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)
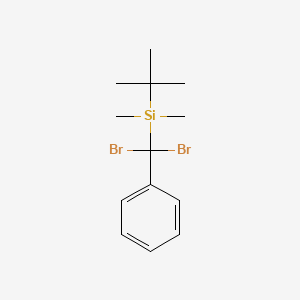
![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)
